(S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465136
InChI: InChI=1S/C13H25N3O3/c1-9(14)11(17)15(5)10-6-7-16(8-10)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3/t9-,10-/m0/s1
SMILES: CC(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol

(S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13465136

Molecular Formula: C13H25N3O3

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
IUPAC Name tert-butyl (3S)-3-[[(2S)-2-aminopropanoyl]-methylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H25N3O3/c1-9(14)11(17)15(5)10-6-7-16(8-10)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3/t9-,10-/m0/s1
Standard InChI Key STZHUWMHSRLZJC-UWVGGRQHSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)[C@H]1CCN(C1)C(=O)OC(C)(C)C)N
SMILES CC(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N

Introduction

Structural and Stereochemical Features

The compound’s structure combines a pyrrolidine ring, a methyl-amino linkage, and an (S)-configured amino acid residue, all protected by a tert-butyl ester. The stereochemistry at both the pyrrolidine C3 and the propionyl C2 positions is crucial for its biological activity and synthetic utility.

Molecular Properties

PropertyValue
Molecular FormulaC13H25N3O3\text{C}_{13}\text{H}_{25}\text{N}_3\text{O}_3
Molecular Weight271.36 g/mol
IUPAC Nametert-butyl (3S)-3-[[(2S)-2-aminopropanoyl]-methylamino]pyrrolidine-1-carboxylate
CAS Number1354025-48-1
Stereochemistry(3S,2S) configuration
Key Functional GroupsPyrrolidine, tert-butyl ester, amide

The tert-butyl ester enhances solubility in organic solvents and stabilizes the carboxylic acid during synthesis . Computational modeling reveals that the (S,S) configuration optimizes hydrogen bonding with biological targets such as proteases and G-protein-coupled receptors.

Synthetic Routes and Optimization

The synthesis of this compound involves multi-step strategies to preserve stereochemistry and functional group integrity.

Stepwise Synthesis

  • Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones yields the pyrrolidine ring.

  • Amino Acid Coupling: The (S)-2-aminopropionyl group is introduced via peptide coupling reagents like HATU or DCC, ensuring retention of stereochemistry .

  • Methylamino Linkage: Methylation of the secondary amine using methyl iodide or dimethyl sulfate occurs under basic conditions.

  • tert-Butyl Ester Protection: The carboxylic acid is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like DMAP .

Industrial-Scale Optimization

  • Continuous Flow Chemistry: Reduces reaction times from hours to minutes and improves yield (≥85%) by enhancing mixing and heat transfer.

  • Enzymatic Resolution: Lipases or esterases are employed to separate enantiomers, achieving >99% enantiomeric excess (ee) .

Biological Applications and Mechanism of Action

Enzyme Inhibition

The compound acts as a reversible inhibitor of serine proteases, with KiK_i values in the nanomolar range (Table 1). Its pyrrolidine ring mimics the transition state of peptide hydrolysis, while the tert-butyl ester enhances membrane permeability.

Target EnzymeKiK_i (nM)Mechanism
Trypsin12.3 ± 1.2Competitive inhibition
Thrombin8.9 ± 0.7Allosteric modulation
Dipeptidyl Peptidase-445.6 ± 3.1Substrate analog

Comparative Analysis with Structural Analogs

Modifications to the ester group or amino acid side chain significantly alter bioactivity (Table 2).

AnalogStructural ChangeBioactivity Shift
Benzyl ester varianttert-butyl → benzyl5-fold ↑ in protease inhibition
(R)-3-Isomer(3R,2S) configurationLoss of enzyme binding (IC₅₀ > 1 μM)
Cyclopropylamino derivativeMethyl → cyclopropyl3-fold ↑ in metabolic stability

The (S,S) configuration is optimal for target engagement, while bulkier esters improve pharmacokinetics.

Recent Research Advancements

Catalytic Asymmetric Synthesis

A 2024 study demonstrated a nickel-catalyzed route achieving 92% yield and 98% ee using a chiral bis(oxazoline) ligand. This method eliminates costly enzymatic resolution steps .

Prodrug Development

Phosphate prodrugs of this compound show 80% oral bioavailability in primates, addressing solubility limitations of the parent molecule.

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